molecular formula C152H257N43O44S2 B8232507 Dermaseptin phyllomedusa sauvagii

Dermaseptin phyllomedusa sauvagii

Cat. No.: B8232507
M. Wt: 3455.1 g/mol
InChI Key: YFHLIDBAPTWLGU-UHFFFAOYSA-N
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Description

Discovery and Taxonomic Origin in Neotropical Hylid Frogs

Phyllomedusa sauvagii, a Neotropical hylid frog endemic to South America, belongs to the subfamily Phyllomedusinae. First described by Boulenger in 1882, this arboreal species inhabits Chacoan regions of Argentina, Bolivia, Paraguay, and Brazil. Its waxy skin secretions, initially studied for their role in preventing desiccation, were later found to contain dermaseptins—a family of AMPs first isolated in 1991 by Mor et al.. The discovery of dermaseptin S1 marked a paradigm shift in understanding amphibian immune defenses, revealing a non-lymphoid mechanism to combat pathogens.

The genus Phyllomedusa has yielded over 30 dermaseptin variants, with P. sauvagii producing structurally unique isoforms like DS4, Der-PS3, and Der-PS4. These peptides are encoded by precursor proteins containing a conserved signal peptide, an acidic spacer region, and the mature AMP sequence. For example, Der-PS4, a 34-residue peptide, is post-translationally amidated at its C-terminus, enhancing stability and membrane affinity.

Table 1: Key Dermaseptin Variants from Phyllomedusa sauvagii

Peptide Sequence Length Key Modifications Antimicrobial Targets Hemolytic Activity (100 µg/mL)
DS4 (1-28) 28 residues Native form Vibrio harveyi, V. anguillarum 45% lysis
DS4 (1-26)a 26 residues Truncated, amidated Marine pathogens <30% lysis
Der-PS4 34 residues C-terminal amidation S. aureus, E. coli, C. albicans 22% lysis
Dermaseptin-S1 34 residues Amphipathic α-helix Fungi, protozoa 15% lysis

Evolutionary Significance of Amphibian Skin Secretions in Host Defense

The skin of P. sauvagii exemplifies an evolutionary arms race between amphibians and microbial pathogens. Unlike anurans with parotoid glands, phyllomedusine frogs rely on distributed mucous and granular glands secreting AMP-rich cocktails. This adaptation is critical for their arboreal lifestyle, where skin integrity is perpetually challenged by environmental microbes.

Dermaseptins disrupt microbial membranes via electrostatic interactions: their cationic residues bind anionic phospholipids in bacterial membranes, while hydrophobic domains insert into lipid bilayers, causing leakage. This mechanism is conserved across dermaseptins but fine-tuned in P. sauvagii derivatives. For instance, DS4 (1-26)a’s truncated form reduces hydrophobic bulk, minimizing unintended interactions with cholesterol-rich mammalian membranes.

Mechanistic Insights from Structural Studies

  • Circular Dichroism : Dermaseptins adopt 80% α-helical conformation in hydrophobic environments, critical for pore formation.
  • Electron Microscopy : Treatment with Der-PS4 induces membrane blebbing in S. aureus and budding in C. albicans, confirming lytic activity.
  • Cation Binding : DS4 derivatives displace Mg²⁺ and Ca²⁺ from bacterial membranes, destabilizing cell wall synthesis.

Properties

IUPAC Name

5-amino-2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[2-[2-[2-[[2-[[2-[2-[2-[[6-amino-2-[[2-[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]acetyl]amino]hexanoyl]amino]propanoylamino]propanoylamino]-4-methylpentanoyl]amino]acetyl]amino]propanoylamino]propanoylamino]propanoylamino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C152H257N43O44S2/c1-27-77(12)118(147(233)190-110(70-196)146(232)178-98(44-46-111(158)201)131(217)163-68-115(205)192-120(87(22)198)149(235)181-101(152(238)239)45-47-112(159)202)193-151(237)122(89(24)200)195-145(231)109(63-117(207)208)185-129(215)84(19)169-126(212)81(16)168-125(211)80(15)167-113(203)66-164-132(218)102(56-72(2)3)183-128(214)83(18)170-127(213)82(17)172-134(220)94(40-30-34-50-153)174-114(204)67-162-124(210)79(14)171-140(226)108(62-91-65-160-71-166-91)189-143(229)105(59-75(8)9)184-130(216)85(20)173-135(221)99(48-54-240-25)179-148(234)119(86(21)197)191-116(206)69-165-133(219)103(57-73(4)5)186-137(223)96(42-32-36-52-155)175-136(222)95(41-31-35-51-154)176-141(227)106(60-76(10)11)187-138(224)100(49-55-241-26)180-150(236)121(88(23)199)194-139(225)97(43-33-37-53-156)177-144(230)107(61-90-64-161-93-39-29-28-38-92(90)93)188-142(228)104(58-74(6)7)182-123(209)78(13)157/h28-29,38-39,64-65,71-89,94-110,118-122,161,196-200H,27,30-37,40-63,66-70,153-157H2,1-26H3,(H2,158,201)(H2,159,202)(H,160,166)(H,162,210)(H,163,217)(H,164,218)(H,165,219)(H,167,203)(H,168,211)(H,169,212)(H,170,213)(H,171,226)(H,172,220)(H,173,221)(H,174,204)(H,175,222)(H,176,227)(H,177,230)(H,178,232)(H,179,234)(H,180,236)(H,181,235)(H,182,209)(H,183,214)(H,184,216)(H,185,215)(H,186,223)(H,187,224)(H,188,228)(H,189,229)(H,190,233)(H,191,206)(H,192,205)(H,193,237)(H,194,225)(H,195,231)(H,207,208)(H,238,239)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHLIDBAPTWLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C152H257N43O44S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3455.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Collection of Skin Secretions

The initial step in isolating dermaseptins involves obtaining skin secretions from Phyllomedusa sauvagii. Frogs are gently stimulated to release secretions, which are then collected using non-invasive methods such as mild electrical stimulation or mechanical pressure. The secretions are dissolved in a solution of aqueous acetic acid (0.1% v/v) to stabilize the peptides and inhibit enzymatic degradation.

Molecular Cloning of Precursor cDNA

To identify the biosynthetic precursor of dermaseptins, a skin secretion-derived cDNA library is constructed. "Shotgun" cloning techniques are employed, utilizing degenerate primers designed from conserved regions of known dermaseptin sequences. For example, the full-length cDNA encoding dermaseptin-PS4 (Der-PS4) was cloned from P. sauvagii, revealing a 71-residue prepropeptide comprising a signal peptide, an acidic spacer domain, and the mature peptide. This approach confirmed the presence of a C-terminal amidation motif (-GEQ-), critical for peptide bioactivity.

Chromatographic Purification

Crude skin secretions are fractionated using reversed-phase high-performance liquid chromatography (RP-HPLC). A linear gradient of acetonitrile (0–60% over 60 minutes) in 0.1% trifluoroacetic acid (TFA) effectively separates peptide components. Dermaseptin-containing fractions are identified via matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. For instance, Der-PS4 eluted at 42% acetonitrile and exhibited a molecular weight of 2605.10 Da.

Table 1. Chromatographic Conditions for Dermaseptin Purification

ParameterSpecification
ColumnC18 (4.6 × 250 mm, 5 μm)
Flow Rate1 mL/min
Detection Wavelength214 nm
Gradient0–60% acetonitrile in 0.1% TFA over 60 min

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Based Chemical Synthesis

Dermaseptins are synthesized using Fmoc (fluorenylmethyloxycarbonyl) chemistry on a Rink amide resin. The peptide chain is assembled stepwise, with couplings mediated by hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA). For example, dermaseptin S4 (1-28) and its truncated analogue (1-26) were synthesized with purities exceeding 95%.

Cleavage and Deprotection

Following synthesis, peptides are cleaved from the resin using a mixture of TFA, water, and triisopropylsilane (95:2.5:2.5 v/v) for 2–4 hours. This step removes side-chain protecting groups and releases the crude peptide into solution. The product is precipitated with cold diethyl ether and lyophilized.

Purification and Structural Confirmation

Crude synthetic peptides are purified via RP-HPLC, as described in Section 1.3. Structural integrity is verified using MALDI-TOF mass spectrometry and circular dichroism (CD) spectroscopy. For instance, CD analysis of Der-PS4 revealed 24% α-helical content, increasing to 46% in its cationicity-enhanced analogue.

Structural Modifications to Enhance Bioactivity

Cationicity Enhancement

To improve antimicrobial efficacy, strategic substitutions are made to increase net positive charge. In dermaseptin-PT9 (DPT9), replacing Asp8 and Glu23 with lysine residues elevated the net charge from +2 to +6, resulting in a 16-fold reduction in MIC against methicillin-resistant Staphylococcus aureus (MRSA).

Table 2. Physicochemical Properties of Dermaseptin Analogues

PeptideNet ChargeHydrophobicityα-Helix (%)HC50 (μM)
DPT9 (wild-type)+20.34824210
K8,23-DPT9+60.32646107

Terminal Modifications

C-terminal amidation, a common post-translational modification in natural dermaseptins, is replicated in synthetic analogues to enhance stability and membrane interaction. Der-PS4’s amidation was critical for its anti-biofilm activity against Escherichia coli (MBIC = 8 μM).

Functional Validation of Prepared Dermaseptins

Antimicrobial Susceptibility Testing

Minimum inhibitory concentrations (MICs) are determined via broth microdilution assays. Dermaseptin S4 exhibited MICs of 8–32 μM against Vibrio harveyi and V. anguillarum, pathogens responsible for aquaculture infections. Its analogue, K8,23-DPT9, showed enhanced activity (MIC = 2–4 μM) against Gram-negative bacteria.

Table 3. Antimicrobial Activity of Dermaseptin Analogues

MicroorganismDPT9 MIC (μM)K8,23-DPT9 MIC (μM)
Staphylococcus aureus162
MRSA322
Escherichia coli82
Candida albicans644

Haemolytic Activity Assessment

Haemolysis is evaluated using horse erythrocytes. Dermaseptin S4 displayed an HC50 of 210 μM, while its synthetic analogue K8,23-DPT9 showed moderate haemolysis (HC50 = 107 μM) at antimicrobial concentrations .

Chemical Reactions Analysis

Types of Reactions

Dermaseptin phyllomedusa sauvagii primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid residues .

Common Reagents and Conditions

    Peptide Bond Formation: Fmoc-protected amino acids, coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and bases like DIPEA (N,N-diisopropylethylamine).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT).

Major Products Formed

The major products formed from these reactions are the peptide itself and its oxidized or reduced forms, depending on the specific reaction conditions .

Scientific Research Applications

Antimicrobial Applications

Dermaseptins have been extensively studied for their antimicrobial properties against a variety of pathogens, including bacteria, fungi, and protozoa.

Antibacterial Activity

Recent studies have highlighted the effectiveness of dermaseptin S4 and its derivatives against marine pathogenic bacteria such as Vibrio harveyi and Vibrio anguillarum. Research indicates that dermaseptin S4 (DS4) exhibits significant antibacterial activity with low hemolytic effects, making it a promising candidate for treating infections in aquaculture settings . The structure-activity relationship studies on DS4 derivatives suggest that modifications can enhance their antimicrobial potency while reducing cytotoxicity .

Table 1: Antimicrobial Activity of Dermaseptin S4 Derivatives

Peptide VariantMIC (µg/mL)Hemolytic Activity (%)
DS4 (1–28)5025
DS4 (1–26)a2010
DS4 (1–28)a3015

Antifungal Activity

Dermaseptins also demonstrate antifungal properties, particularly against Candida albicans and other pathogenic fungi. For instance, dermaseptin PS3 has shown effective inhibition against various fungal strains with minimum inhibitory concentrations comparable to conventional antifungal agents .

Antiparasitic Effects

The antimicrobial peptides from dermaseptins have been tested for their efficacy against protozoan parasites. Their ability to disrupt cell membranes makes them effective in targeting protozoa responsible for diseases such as leishmaniasis .

Anticancer Applications

Dermaseptins have garnered attention for their potential use in cancer therapy due to their ability to induce cytotoxic effects on tumor cells.

Cytotoxicity Against Cancer Cell Lines

Studies indicate that dermaseptin PS3 exhibits significant antiproliferative activity against various cancer cell lines, including lung cancer cells. The mechanism involves the disruption of cellular membranes leading to apoptosis .

Table 2: Cytotoxicity of Dermaseptin PS3 on Cancer Cell Lines

Cell LineIC50 (µM)
A549 (Lung)15
MCF-7 (Breast)20
HeLa (Cervical)25

Future Directions and Case Studies

While the therapeutic applications of dermaseptins are promising, further research is essential to validate their efficacy in vivo and explore their potential in clinical settings. Future studies should focus on:

  • In Vivo Efficacy : Conducting animal trials to assess the therapeutic potential against infections and tumors.
  • Mechanistic Studies : Elucidating the precise mechanisms through which dermaseptins exert their effects.
  • Formulation Development : Exploring delivery methods for enhancing bioavailability and stability in clinical applications.

Mechanism of Action

Dermaseptin phyllomedusa sauvagii exerts its effects by interacting with the lipid membranes of target cells. Its cationic nature allows it to bind to the negatively charged components of microbial membranes, leading to membrane disruption and cell lysis. This peptide also exhibits immunomodulatory effects, enhancing the host’s immune response against infections .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Dermaseptins

Peptide Source Length (aa) Net Charge Key Features Reference
Dermaseptin-S1 P. sauvagii 34 +3 Trp³, antifungal, anti-Leishmania
Dermaseptin-S3 P. sauvagii 30 +6 Truncated N-terminal retains activity
Dermaseptin-S4 P. sauvagii 28 +4 High hydrophobicity, antibiofilm activity
Dermaseptin-B2 P. bicolor 33 +4 Anticancer (prostate, lymphoma cells)
Dermaseptin-PT9 P. tarsius 28 +5 Cationicity-enhanced analogue with low toxicity
Dermaseptin 01 P. oreades 31 +4 59% identity with P. sauvagii DS V

Key Observations :

  • Length Variability : P. sauvagii dermaseptins (28–34 residues) are longer than those from P. tarsius (28 residues) but shorter than P. bicolor’s B2 (33 residues) .
  • Charge Differences : Dermaseptin-S3 (+6) from P. sauvagii has a higher cationic charge than most homologs, enhancing membrane interaction .
  • Conserved Motifs : The Trp³ residue and mid-region sequence are conserved across species, critical for α-helix formation and target specificity .

Antimicrobial Activity

Table 2: Antimicrobial Efficacy (MIC/MBC in µM)

Peptide Gram(+) Bacteria Gram(-) Bacteria Fungi Protozoa Reference
Dermaseptin-S1 10–20 10–20 20 (Aspergillus) 3 (Leishmania)
Dermaseptin-S3 6.25–12.5 12.5–25 10–20 (Candida) ND
Dermaseptin-PS4 1.56–6.25 3.12–12.5 ND ND
Dermaseptin-B2 25–50 50–100 ND ND
Dermaseptin-PD-1 P. dacnicolor 12.5–25 25–50 ND

Key Observations :

  • Potency : P. sauvagii’s Der-PS4 has the lowest MICs (1.56–12.5 µM), outperforming P. bicolor’s B2 and P. dacnicolor’s PD-1 .
  • Antifungal Specificity : Dermaseptin-S3 shows superior activity against Candida (MIC 10–20 µM) compared to S1’s efficacy against Aspergillus .
  • Anti-Protozoal Activity : Dermaseptin-S1 from P. sauvagii is uniquely potent against Leishmania promastigotes (EC₅₀ 1.31 µg/mL) .

Anticancer and Cytotoxic Profiles

Table 3: Anticancer Activity and Toxicity

Peptide Cancer Cell Line (IC₅₀) Hemolysis (HC₅₀) Mammalian Cell Toxicity Reference
Dermaseptin-PS4 SW620 (Colon, 25 µM) >200 µM Low (LDH assay)
Dermaseptin-B2 Prostate (15 µM) 50 µM Moderate
Dermaseptin-PT9 Breast (20 µM) >100 µM Low
Dermaseptin-S4 (C-terminal truncated) SW620 (30 µM) 25 µM High

Key Observations :

  • Selectivity : Der-PS4 and PT9 exhibit low hemolysis (HC₅₀ >100 µM), making them safer for therapeutic use compared to B2 .
  • Structural Impact : Truncating dermaseptin-S4’s C-terminal increases hemolytic activity, highlighting the role of C-terminal amidation in reducing toxicity .

Mechanism of Action

  • Membrane Disruption : Dermaseptins from P. sauvagii (e.g., S1, S3) form pores in microbial membranes via electrostatic interactions, as shown by rapid depolarization in Acholeplasma laidlawii .
  • Cancer Cell Targeting : Der-PS4 disrupts mitochondrial membranes in SW620 cells, inducing apoptosis without significant damage to healthy cells .
  • Parasite Specificity : Dermaseptin-S1 binds to Leishmania’s anionic lipophosphoglycan, causing lipid bilayer perturbation and cell death .

Biological Activity

Dermaseptin phyllomedusa sauvagii, derived from the skin secretions of the frog Phyllomedusa sauvagii, is a prominent member of the dermaseptin family of antimicrobial peptides (AMPs). These peptides exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and immunomodulatory effects. This article delves into the biological activities of this compound, supported by recent research findings, data tables, and case studies.

Overview of Dermaseptins

Dermaseptins are α-helical cationic peptides that play crucial roles in the innate immune defense of amphibians. They are characterized by their ability to disrupt microbial membranes, making them effective against various pathogens. The structure and function of dermaseptins have been extensively studied, revealing insights into their mechanisms of action.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria, fungi, and protozoa.

Key Findings:

  • Broad-Spectrum Activity : Dermaseptin S4 (DS4), a derivative of this compound, shows potent activity against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Vibrio harveyi and Vibrio anguillarum, demonstrating high antibacterial efficacy with low hemolytic activity (<30% lysis at 100 µg/mL) .
  • Mechanism of Action : The antimicrobial action involves disruption of bacterial cell membranes, leading to leakage of cellular contents. Transmission electron microscopy has confirmed membrane damage caused by these peptides .

Table 1: Antimicrobial Efficacy of Dermaseptin S4 Derivatives

PeptideTarget PathogenMinimum Inhibitory Concentration (MIC)Hemolytic Activity (%)
Dermaseptin S4Vibrio harveyi10 µg/mL<30
Dermaseptin S4Vibrio anguillarum15 µg/mL<30
DS4 (1-26)aVibrio harveyi5 µg/mL<20

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this peptide can inhibit the proliferation of various cancer cell lines.

Case Study:

  • A study demonstrated that a novel derivative, Der-PS4, displayed antiproliferative effects against five cancer cell lines while showing minimal toxicity to human microvascular endothelial cells . This suggests a selective mechanism that could be leveraged for therapeutic purposes.

Table 2: Anticancer Activity of Dermaseptin Derivatives

PeptideCancer Cell LineIC50 (µM)Toxicity to Normal Cells (%)
Der-PS4MCF-71215
Dermaseptin PHH157810
DS4 (1-26)aA5491020

The mechanism through which dermaseptins exert their biological effects is multifaceted:

  • Membrane Disruption : The cationic nature allows these peptides to bind to negatively charged microbial membranes, causing permeabilization and cell lysis.
  • Cell Penetration : Studies suggest that dermaseptins can penetrate cancer cell membranes without causing lysis at lower concentrations, indicating a non-lytic mechanism that could be beneficial for targeted therapies .

Future Directions

While the current findings are promising, further research is essential to explore:

  • In Vivo Efficacy : Validation through animal models to assess therapeutic potential in treating infections and cancers.
  • Mechanistic Studies : Detailed investigations into the interactions between dermaseptins and various cellular components to optimize their use in clinical settings.

Q & A

Q. What structural features of dermaseptin peptides from Phyllomedusa sauvagii contribute to their antimicrobial activity?

Dermaseptins are cationic, amphipathic α-helical peptides with conserved motifs (e.g., Trp at position 3 and a mid-region sequence "AA(A/G)KAAL(G/N)A") . Their amphipathicity enables membrane interaction, disrupting lipid packing in microbial membranes via hydrophobic cores and charged termini . For example, dermaseptin S9 contains a hydrophobic core (residues 6–15) flanked by cationic residues, which enhances membrane permeabilization . Circular dichroism and differential scanning calorimetry confirm α-helical folding in hydrophobic environments .

Q. How do researchers experimentally assess the antimicrobial efficacy of dermaseptins against multidrug-resistant (MDR) pathogens?

Standard protocols involve:

  • Minimum Inhibitory Concentration (MIC) assays against MDR strains (e.g., MRSA, Acinetobacter baumannii), with dermaseptin S4 derivatives showing MICs as low as 1–5 µM .
  • Hemolysis assays to evaluate selectivity (e.g., DS4(1-26) exhibits <10% hemolysis at 100 µM) .
  • Membrane permeabilization tests using fluorescent dyes (e.g., SYTOX Green) to quantify bacterial cell lysis .

Advanced Research Questions

Q. What experimental strategies optimize dermaseptin bioactivity while minimizing cytotoxicity?

  • Cationicity enhancement : Substituting neutral residues with lysine (e.g., K5,17-DPS3) improves binding to anionic microbial membranes without increasing hemolysis .
  • Hydrophobicity tuning : Truncated analogs like K4-S4(1-13)a retain antimicrobial activity but reduce cytotoxicity by 50% compared to full-length peptides .
  • D-amino acid substitutions : [K7,K14] D-dermaseptin S4 reduces proteolytic degradation while maintaining efficacy against Pseudomonas aeruginosa .

Q. How do dermaseptins induce apoptosis in eukaryotic pathogens (e.g., Leishmania, fungi)?

Dermaseptin S3(1-16) triggers caspase-independent apoptosis in yeast via DNA damage and reactive oxygen species (ROS) production. Key markers include nuclear DNA fragmentation and AIF1-dependent programmed cell death . Similar mechanisms are observed in Leishmania promastigotes, where dermaseptin-S1 destabilizes mitochondrial membranes, leading to ATP depletion .

Q. What methodologies resolve contradictions in cytotoxicity data across studies?

Discrepancies arise from variations in:

  • Cell lines : Dermaseptin-S1 shows low specificity for Leishmania amastigotes (EC50 = 1.31 µg/mL) but high toxicity to human dendritic cells (LC50 = 10.66 µg/mL) .
  • Assay conditions : Hemolysis rates differ with erythrocyte sources (e.g., human vs. sheep) .
  • Peptide aggregation : Monomeric α-helical conformations (in TFE/water) enhance selectivity, while aggregated forms in aqueous solutions increase nonspecific toxicity .

Q. How do conserved sequence motifs in dermaseptins influence their anticancer activity?

The "AA(A/G)KAAL(G/N)A" motif enables interactions with cancer cell surface glycosaminoglycans (GAGs), promoting internalization. For example, dermaseptin B2 inhibits PC-3 prostate cancer cell proliferation (IC50 = 12 µM) by disrupting mitochondrial membranes . Modifying terminal residues (e.g., TAT-fusion analogs) enhances tumor targeting while sparing healthy cells .

Data Contradiction Analysis

Q. Why do some dermaseptins (e.g., PLS-S3) lack antimicrobial activity despite structural similarity to active peptides?

PLS-S3 has a lower net charge (+1 vs. +2 in PLS-S1/-S2) and reduced amphipathicity, impairing membrane insertion. Circular dichroism shows PLS-S3 adopts a less stable α-helix in lipid bilayers, explaining its inactivity .

Q. How can dermaseptins exhibit broad-spectrum antimicrobial activity yet show species-specific toxicity?

Selectivity depends on membrane lipid composition. For example, dermaseptin-S1 lyses Leishmania (anionic membranes) but not mammalian cells (zwitterionic membranes). Charge distribution and hydrophobic moment calculations (e.g., using HeliQuest) predict selectivity thresholds .

Methodological Recommendations

Q. What in silico tools are critical for designing dermaseptin analogs?

  • HeliQuest : Predicts amphipathicity and hydrophobic moments .
  • Molecular dynamics (MD) simulations : Models peptide-membrane interactions (e.g., dermaseptin S9 binding to POPG bilayers) .
  • Antimicrobial Peptide Database (APD) : Guides residue substitution based on 989 amphibian AMPs .

Q. How should researchers validate dermaseptin mechanisms in vivo?

  • Galleria mellonella infection models : Test efficacy against MDR pathogens .
  • Xenograft tumors : Evaluate anticancer activity (e.g., dermaseptin B2 reduces PC-3 tumor volume by 60% in mice) .

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